BenchChemオンラインストアへようこそ!

(1-Cyclobutylpyrrolidin-3-yl)methanol

Lipophilicity optimization Fragment-based drug discovery Physicochemical property triage

Select (1-cyclobutylpyrrolidin-3-yl)methanol for your SAR programs to precisely tune lipophilicity without altering HBD/HBA or TPSA. The N-cyclobutyl group adds ~1.0 logP unit vs. N-methyl analog (XLogP3 0.9 vs. −0.13) and introduces unique sp³-rich exit vector geometry for binding-site complementarity. The 3-hydroxymethyl handle enables rapid oxidation, activation, or coupling for parallel library synthesis. This fragment scaffold is a direct precursor to patent-disclosed chemokine modulators (US 6,362,201) and CNS-penetrant H3 antagonists. Choose 98% purity for reproducible lead optimization.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1342380-25-9
Cat. No. B1490588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclobutylpyrrolidin-3-yl)methanol
CAS1342380-25-9
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCC(C2)CO
InChIInChI=1S/C9H17NO/c11-7-8-4-5-10(6-8)9-2-1-3-9/h8-9,11H,1-7H2
InChIKeyRUEWGZNHUBMSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclobutylpyrrolidin-3-yl)methanol CAS 1342380-25-9: Core Physicochemical Identity and Procurement Baseline


(1-Cyclobutylpyrrolidin-3-yl)methanol (CAS 1342380-25-9) is a saturated N-heterocyclic building block belonging to the 3-(hydroxymethyl)pyrrolidine family, distinguished by an N-cyclobutyl substituent [1]. Its molecular formula is C₉H₁₇NO (MW 155.24 g/mol), with a computed XLogP3-AA of 0.9 and a topological polar surface area (TPSA) of 23.5 Ų [2]. Commercial sourcing from multiple vendors typically offers purities of 95–98% . This compound serves as a constrained secondary amine-alcohol scaffold used in fragment-based drug discovery, parallel library synthesis, and as a key intermediate for generating more elaborate chemotypes via the hydroxymethyl handle.

Why (1-Cyclobutylpyrrolidin-3-yl)methanol Cannot Be Replaced by Simpler N-Alkyl or N-Cycloalkyl Analogs: Physicochemical Differentiation


Within the 3-(hydroxymethyl)pyrrolidine series, the N-substituent directly governs lipophilicity, steric bulk, and conformational constraint—three parameters that critically influence binding-site complementarity, ADME profile, and synthetic tractability in lead optimization [1]. Published computed data demonstrate that (1-cyclobutylpyrrolidin-3-yl)methanol occupies a distinct region of drug-like physicochemical space (MW 155.24, XLogP3 ~0.9) compared to its smaller N-alkyl congeners: (1-methylpyrrolidin-3-yl)methanol (MW 115.18, LogP −0.13) and (1-isopropylpyrrolidin-3-yl)methanol (MW 143.23, XLogP3 0.8), as well as the N-cyclopropyl analog (MW 141.21, XLogP3 0.5) [2][3]. The cyclobutyl ring additionally introduces greater sp³-character and a distinct exit vector geometry relative to the smaller ring or acyclic substituents. Generic substitution among these analogs will alter logD, molecular recognition, and downstream synthetic intermediate reactivity; thus, procurement decisions must be anchored to the specific N-cyclobutyl substitution pattern.

(1-Cyclobutylpyrrolidin-3-yl)methanol CAS 1342380-25-9: Quantitative Differentiation Evidence vs. Closest Analogs


N-Cyclobutyl vs. N-Isopropyl: XLogP3 and Molecular Weight Differentiation for Lead Optimization

In fragment- and lead-optimization programs, incremental lipophilicity adjustments are often required without introducing excessive molecular weight. (1-Cyclobutylpyrrolidin-3-yl)methanol delivers a higher XLogP3 of 0.9 compared to 0.8 for (1-isopropylpyrrolidin-3-yl)methanol, while adding only 12 Da in molecular weight (155.24 vs. 143.23 g/mol) [1][2]. This ~0.1 log unit increase is paired with identical hydrogen bond donor/acceptor counts and TPSA (23.5 Ų), meaning the lipophilicity gain is achieved without altering the core polar pharmacophore [1][2].

Lipophilicity optimization Fragment-based drug discovery Physicochemical property triage

N-Cyclobutyl vs. N-Cyclopropyl: Ring Size-Driven Lipophilicity and Steric Differentiation

Comparing the two smallest cycloalkyl-substituted members of the series reveals substantial physicochemical divergence. (1-Cyclobutylpyrrolidin-3-yl)methanol (MW 155.24, XLogP3 0.9) is 14 Da heavier and 0.4 log units more lipophilic than (1-cyclopropylpyrrolidin-3-yl)methanol (MW 141.21, XLogP3 0.5) [1]. The cyclobutyl ring also introduces greater steric bulk and a distinct spatial trajectory of the N-substituent, which can profoundly influence target protein complementarity.

Cycloalkyl SAR Conformational constraint Medicinal chemistry building blocks

N-Cyclobutyl vs. N-Methyl: Large Magnitude Differentiation in Lipophilicity and Molecular Size

The N-methyl analog (1-methylpyrrolidin-3-yl)methanol is the simplest member of the 3-(hydroxymethyl)pyrrolidine series (MW 115.18, LogP −0.13), with a logP value more than one full unit below that of the N-cyclobutyl compound (XLogP3 0.9) [1][2]. The molecular weight difference is 40 Da, and the TPSA is essentially identical (23.47 vs. 23.5 Ų) [1][2]. This yields a dramatically different lipophilic efficiency profile per heavy atom.

Fragment library design Lipophilic efficiency (LipE) Pharmacokinetic tuning

Chiral Identity Availability: (3R)-Configured Form Differentiated from Racemic and (3S) Alternatives

The (3R)-configured enantiomer of (1-cyclobutylpyrrolidin-3-yl)methanol (CID 129371305) is cataloged in PubChem with defined stereochemistry at the pyrrolidine 3-position [1]. In contrast, racemic mixtures or opposite enantiomers may be offered under the same or different CAS numbers by various vendors. For example, the (S)-configured analog (S)-pyrrolidin-3-ylmethanol (CAS 110013-19-9) is available as a distinct chiral building block with documented use in drug candidate synthesis . Stereochemical integrity at the hydroxymethyl-bearing carbon is critical for diastereoselective downstream transformations and biological target engagement.

Stereochemistry-defined building blocks Enantioselective synthesis Chiral procurement

Class-Level Building Block Utility: N-Cyclobutylpyrrolidine Scaffolds in Patent-Disclosed Bioactive Molecules

Although no published head-to-head biological comparison exists for the methanol derivative itself, the N-cyclobutylpyrrolidine scaffold appears in multiple patent families disclosing bioactive compounds. US Patent 6,362,201 claims 3-cyclobutylpyrrolidines as chemokine receptor modulators [1]. Substituted pyrrolidines containing cyclobutyl moieties have been characterized as high-affinity histamine H3 receptor antagonists with CNS penetration in preclinical models [2]. Separately, 3-cyclobutylpyrrolidine analogs are cited as scaffolds for kinase inhibitor programs in oncology [3]. (1-Cyclobutylpyrrolidin-3-yl)methanol, by virtue of its hydroxymethyl handle, serves as the direct synthetic progenitor to many of these functionalized derivatives.

Chemokine receptor modulators Histamine H3 antagonists Kinase inhibitor intermediates

Early Safety Profiling Differentiation: CYP2C19 Inhibition Data for a Close Structural Analog as Negative Control

A structurally related compound incorporating the 1-cyclobutylpyrrolidine motif, CHEMBL3774855, was tested against CYP2C19 in human liver microsomes and showed an IC₅₀ > 50,000 nM, indicating negligible inhibition of this isoform [1]. While not the methanol derivative itself, this data point from BindingDB provides a preliminary class-level indication that the N-cyclobutylpyrrolidine chemotype may carry low CYP2C19 liability, in contrast to some N-aryl or N-benzyl pyrrolidine analogs known to exhibit potent CYP inhibition [1].

CYP450 inhibition Drug–drug interaction risk Early ADME screening

(1-Cyclobutylpyrrolidin-3-yl)methanol: Evidence-Supported Research and Procurement Scenarios


Fragment-to-Lead Optimization Requiring Quantifiable Lipophilicity Step-Up from N-Methyl or N-Isopropyl Congeners

Medicinal chemistry teams conducting SAR exploration on a 3-(hydroxymethyl)pyrrolidine fragment can use (1-cyclobutylpyrrolidin-3-yl)methanol to increase computed logP by ~1.0 unit relative to the N-methyl analog (XLogP3 0.9 vs. LogP −0.13) or by 0.1 unit relative to the N-isopropyl analog, without altering TPSA or HBD/HBA counts [1]. This enables property-based library design where incremental lipophilicity adjustments are needed for target engagement or membrane permeability.

Synthesis of N-Cyclobutylpyrrolidine-Derived Chemokine Receptor or Histamine H3 Modulators

The compound serves as a direct synthetic precursor for the N-cyclobutylpyrrolidine scaffold found in patent-disclosed chemokine receptor modulators (US 6,362,201) and in preclinical histamine H3 receptor antagonists with demonstrated CNS penetration [1]. The hydroxymethyl group at the 3-position is a versatile handle for further functionalization (oxidation, activation, or direct coupling), enabling rapid analog generation.

Chiral Pool Strategy for Enantioselective Synthesis of Drug Candidate Intermediates

The (3R)-configured enantiomer of (1-cyclobutylpyrrolidin-3-yl)methanol (CID 129371305) provides a defined stereochemical starting point for diastereoselective transformations [1]. This is critical for projects where stereochemistry at the pyrrolidine 3-position must be controlled, such as in the synthesis of constrained amine pharmacophores for kinase or GPCR targets.

Building Block Procurement for Parallel Library Synthesis in Fragment-Based Screening

With a molecular weight of 155.24 Da, XLogP3 of 0.9, and TPSA of 23.5 Ų, this compound falls within fragment-like physicochemical space and is commercially available at 95–98% purity from multiple vendors [1]. Its balanced properties make it suitable for inclusion in fragment-screening libraries where the cyclobutyl group provides a unique three-dimensional spatial vector not achievable with linear or smaller cycloalkyl N-substituents.

Quote Request

Request a Quote for (1-Cyclobutylpyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.